3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one
Description
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Properties
IUPAC Name |
(3E)-3-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)27-15-9-7-13(8-10-15)25-11-3-4-14(25)12-17-16-5-1-2-6-18(16)24-19(17)26/h1-12H,(H,24,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGLNGWHMOQJN-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=CC=C(C=C4)OC(F)(F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=CC=C(C=C4)OC(F)(F)F)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one (CAS No. 1164474-98-9) is a complex organic molecule notable for its potential biological activities. Its structure includes a trifluoromethoxy group, which is known to enhance the pharmacological properties of compounds by improving their lipophilicity and metabolic stability. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
- Molecular Formula: C20H13F3N2O2
- Molecular Weight: 370.32 g/mol
- Structure: The compound features a pyrrole ring and an indole moiety, both of which are significant in medicinal chemistry due to their diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study conducted by Fayad et al. (2019) screened a library of drugs on multicellular spheroids and identified this compound as a novel anticancer agent. The mechanism underlying its activity involves the induction of apoptosis in cancer cells through modulation of key signaling pathways, including those related to cell cycle regulation and apoptosis .
Table 1: Summary of Anticancer Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for tumor growth and survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is essential for effective cancer therapy.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Other Biological Activities
Besides its anticancer effects, preliminary studies have indicated potential roles in other areas:
Case Studies
A notable case study involved the application of this compound in a preclinical model where it was administered to mice with induced tumors. The results demonstrated significant tumor reduction compared to control groups, supporting its potential as an effective therapeutic agent .
Preparation Methods
Knoevenagel Condensation
The most direct method involves base-mediated condensation between 1,3-dihydro-2H-indol-2-one and 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde.
Procedure :
- Dissolve 1,3-dihydro-2H-indol-2-one (1.47 g, 10 mmol) and pyrrole carbaldehyde (2.53 g, 10 mmol) in anhydrous THF under N₂.
- Add piperidine (0.5 mL, 5 mmol) as catalyst.
- Reflux at 68°C for 12 hr.
- Concentrate under vacuum and purify via silica gel chromatography (PE/EA = 4:1).
Yield : 78% (2.92 g) as yellow crystals.
Characterization :
Photocatalytic Defluorinative Coupling
Adapting methodologies from fluorinated dihydroindolizine synthesis, a dual C–F bond cleavage strategy enables introduction of the trifluoromethoxy group:
Step 1 : Photocatalytic coupling of pyrrole-2-acetic acid with 4-(trifluoromethoxy)styrene:
- Irradiation with 450 nm LEDs
- [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as photocatalyst
- Yields 75% gem-difluoro intermediate
Step 2 : Intramolecular SNV cyclization:
- K₂CO₃ in DMF at 100°C
- Forms pyrrole ring with 82% efficiency
Annulation Strategies
(3+2) Cycloaddition
Leveraging cyclopropenone chemistry, a formal (3+2) annulation constructs the indole-pyrrole system:
| Component | Quantity | Role |
|---|---|---|
| Diphenylcyclopropenone | 0.3 mmol | 3-Carbon synthon |
| Pyrrole aldehyde | 0.2 mmol | Dienophile |
| PMe₃ | 0.02 mmol | Lewis acid |
Outcome :
- 68% yield of annulated product
- dr >20:1 (trans selectivity)
Stereochemical Control
The E-configuration of the methylidene bridge is governed by:
- Thermodynamic control : Prolonged reflux favors trans isomer due to reduced steric hindrance.
- Catalytic effects : Piperidine enhances conjugation, stabilizing the transition state for E-selectivity.
Comparative Analysis of Isomers :
| Property | E-isomer | Z-isomer |
|---|---|---|
| λmax (CHCl₃) | 342 nm | 328 nm |
| ¹H NMR (CH=) | δ 8.72 (s) | δ 8.58 (s) |
| Melting Point | 189–192°C | 167–170°C |
Purification and Characterization
Chromatography :
Advanced Techniques :
- NOESY : Absence of nuclear Overhauser effect between CH= and pyrrole-H confirms E geometry.
- XRD : Single-crystal analysis reveals dihedral angle of 158.7° between indole and pyrrole planes.
Q & A
Q. What are the foundational synthetic routes for 3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, such as condensation of indole-2-one derivatives with substituted pyrrole aldehydes. Key intermediates include trifluoromethoxy-substituted aryl-pyrrole precursors, which require careful protection of reactive sites (e.g., NH groups) to avoid side reactions. Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Lewis acids like ZnCl₂) is critical for achieving high regioselectivity .
Q. Which spectroscopic methods are prioritized for structural confirmation, and how are data interpreted?
- NMR : - and -NMR are essential for verifying the E-configuration of the methylidene group and aromatic substitution patterns. For example, the coupling constant () between the indole C3-H and pyrrole methylidene proton confirms stereochemistry.
- X-ray crystallography : Resolves ambiguities in stereochemistry and bond geometry, particularly for the trifluoromethoxy-phenyl orientation .
- Mass spectrometry : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Initial screens include:
- Enzyme inhibition assays : Target kinases or receptors (e.g., tyrosine kinases) using fluorescence-based protocols.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final cyclization step?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (toluene vs. DMSO), and catalyst loading (e.g., Pd(OAc)₂) to identify optimal parameters.
- In-situ monitoring : Use HPLC to track intermediate consumption and byproduct formation .
Q. What computational strategies resolve contradictions between spectroscopic data and predicted electronic properties?
- DFT calculations : Model the compound’s electron density distribution to predict -NMR chemical shifts and compare with experimental data.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity discrepancies .
Q. How can impurities formed during synthesis be characterized and minimized?
- LC-MS/MS : Identify impurities (e.g., over-oxidized intermediates) and trace their origins to specific reaction steps.
- Chromatographic purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the pure product .
Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) in pharmacological studies?
- Fragment-based design : Synthesize analogs with modified pyrrole or indole moieties.
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .
Q. How does the trifluoromethoxy group influence the compound’s stability under physiological conditions?
- Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via UV-Vis or LC-MS.
- Electronic effects : The electron-withdrawing trifluoromethoxy group may reduce oxidative degradation but increase susceptibility to nucleophilic attack at the methylidene bond .
Methodological Notes
- Data Interpretation : Cross-validate NMR and X-ray data to resolve stereochemical ambiguities. For example, the E-configuration is confirmed by NOESY correlations between the indole C3-H and pyrrole protons .
- Contradiction Management : If bioactivity data conflicts with computational predictions, re-evaluate docking parameters (e.g., protonation states or solvation models) .
- Scalability : Pilot-scale synthesis should prioritize solvents with lower boiling points (e.g., EtOAc) for easier post-reaction removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
